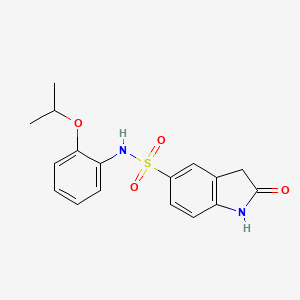
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide, commonly known as DT3MS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DT3MS is a sulfonamide derivative that possesses unique properties, making it an ideal candidate for various research studies.
作用機序
DT3MS is a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, DT3MS can disrupt the pH balance of cancer cells, leading to their death. Additionally, DT3MS can also inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
DT3MS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DT3MS can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DT3MS has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels that are necessary for the survival of cancer cells.
実験室実験の利点と制限
One of the primary advantages of using DT3MS in lab experiments is its specificity towards carbonic anhydrase. This specificity makes it an ideal candidate for studying the role of carbonic anhydrase in various biological processes. Additionally, DT3MS has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using DT3MS is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DT3MS. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to explore the use of DT3MS in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DT3MS in various experimental settings.
合成法
DT3MS can be synthesized using a multistep process involving the reaction of 2-methylbenzenesulfonyl chloride with 1,3-dithiolane-2-thione, followed by the addition of sodium hydroxide. The resulting product is then purified using column chromatography. The overall yield of the synthesis process is approximately 40%.
科学的研究の応用
DT3MS has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of DT3MS is in cancer research. Studies have shown that DT3MS can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, DT3MS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-10-4-2-3-5-11(10)8-19(16,17)13-12-6-7-18(14,15)9-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJSYOSBMXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)









